![molecular formula C10H10N2O3 B1419903 methyl 5-methoxy-1H-indazole-3-carboxylate CAS No. 90915-65-4](/img/structure/B1419903.png)
methyl 5-methoxy-1H-indazole-3-carboxylate
Overview
Description
“Methyl 5-methoxy-1H-indazole-3-carboxylate” is a member of the indazole family . It is a heterocyclic aromatic organic compound . The indazole nucleus is an important heterocycle in drug molecules .
Molecular Structure Analysis
The molecular formula of “methyl 5-methoxy-1H-indazole-3-carboxylate” is C10H10N2O3 . The InChI code is 1S/C10H10N2O3/c1-14-6-3-4-8-7(5-6)9(12-11-8)10(13)15-2/h3-5H,1-2H3,(H,11,12) .Chemical Reactions Analysis
Indazole derivatives show notable reactivity in alkaline solutions. Methylation of indazoles leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer usually predominating. This reactivity is important in chemical synthesis and analysis.Physical And Chemical Properties Analysis
“Methyl 5-methoxy-1H-indazole-3-carboxylate” has a molecular weight of 206.2 . It is a solid at room temperature . The compound should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Pharmacological and Medicinal Applications :
- Some derivatives of ethyl-1H-indazole-3-carboxylate, which include substituents like methyl groups at the 5 position, have shown potential antiarthritic effects and were tested for acute toxicity in rats (Bistocchi et al., 1981).
- Indazole derivatives have been explored for their role as inhibitors of nitric oxide synthase, a key enzyme involved in numerous physiological and pathological processes (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
- Certain 5-HT(3) receptor antagonists derived from 1H-indazole compounds have shown to potentiate spinal glycine responses, indicating potential neurological applications (Chesnoy-Marchais, Levi, & Acher, 2000).
Organic and Medicinal Chemistry Synthesis :
- Research in organic chemistry has led to the synthesis of various derivatives of 1H-indazole-3-carboxylate, exploring their structures and properties for potential applications in drug design and development (Sharma et al., 2019).
- The molecule has been studied in terms of its spectroscopic characteristics, like FT-IR, FT-Raman, and NMR, which are crucial for understanding its reactivity and potential use in synthesizing biologically active molecules (Almutairi et al., 2017).
Structural and Analytical Studies :
- Comprehensive analytical and structural characterizations of derivatives of 1H-indazole-3-carboxylate have been conducted, including methods like X-ray diffraction and spectroscopic analyses. These studies contribute to the broader understanding of such compounds in forensic and clinical applications (Dybowski et al., 2021).
Safety and Hazards
Future Directions
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . It is hoped that indazole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
Mechanism of Action
Target of Action
Methyl 5-methoxy-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to inhibit, regulate, and modulate various kinases, including CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology and are involved in various diseases, including cancer .
Mode of Action
It is known that indazole derivatives can bind with high affinity to multiple receptors . This interaction can lead to changes in the function of these targets, potentially inhibiting their activity and altering cellular processes .
Biochemical Pathways
Given the targets of indazole derivatives, it is likely that this compound affects pathways related to cell growth and proliferation .
Pharmacokinetics
It is known that indazole derivatives generally have high gi absorption and are bbb permeant . These properties suggest that methyl 5-methoxy-1H-indazole-3-carboxylate could have good bioavailability.
Result of Action
Indazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
properties
IUPAC Name |
methyl 5-methoxy-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-6-3-4-8-7(5-6)9(12-11-8)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHDOXBGJGKFDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NN=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670311 | |
Record name | Methyl 5-methoxy-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90915-65-4 | |
Record name | Methyl 5-methoxy-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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